

Comparative Guide: Reference Standards for ent-Avibactam Sodium Analysis

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Compound of Interest

Compound Name: *ent-AvibactamSodiumSalt*

Cat. No.: *B12286549*

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Executive Summary: The Chiral Imperative

Avibactam sodium is a non-beta-lactam beta-lactamase inhibitor with a diazabicyclooctane scaffold.^{[1][2]} Its efficacy relies strictly on the (2S, 5R) stereochemical configuration. The enantiomer, (2R, 5S)-Avibactam (referred to here as ent-Avibactam), is a critical process-related impurity.^[1]

In regulatory environments (ICH Q3A/Q3B), controlling the enantiomeric purity is mandatory. This guide compares the performance of using a high-purity isolated ent-Avibactam Reference Standard against alternative methodologies (Racemic Spiking and Polarimetry) to demonstrate why the isolated standard is the only self-validating approach for trace-level quantitation.^[1]

Technical Grounding: Stereochemical Landscape

To understand the analytical challenge, one must visualize the target. Avibactam possesses two chiral centers.^{[1][3]}

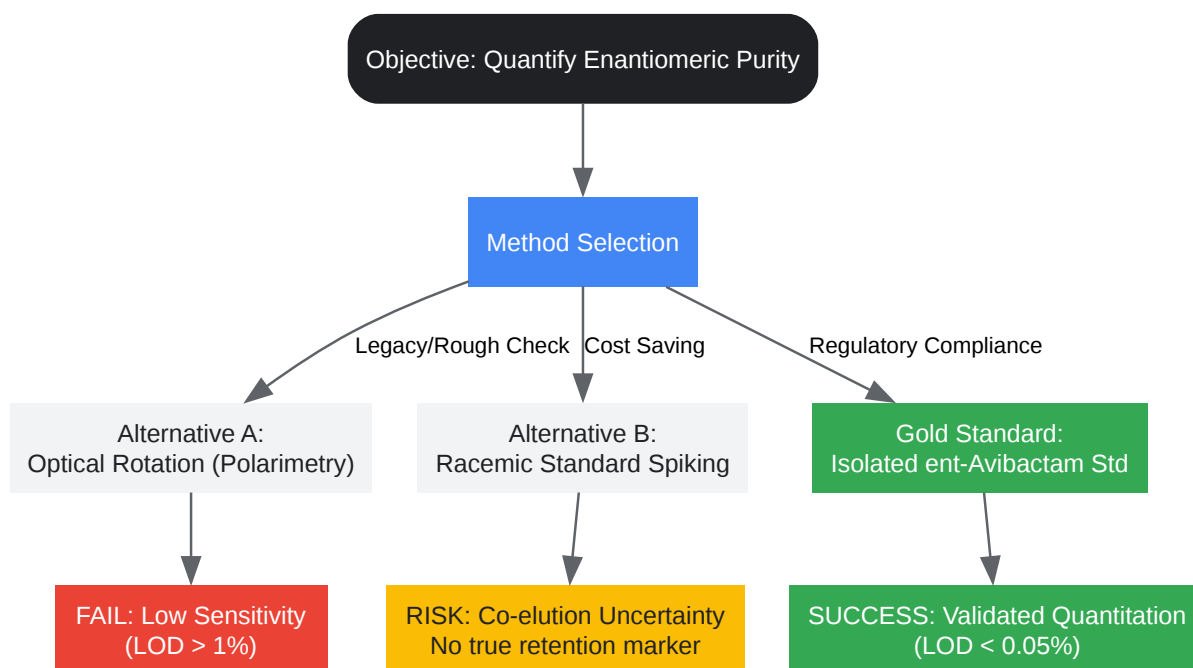
- Active Drug (API): (2S, 5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate sodium.^{[1][4]}

- The Impurity (ent-Avibactam): (2R, 5S)-enantiomer.[1][5]
- Diastereomers: (2S, 5S) and (2R, 5R).[5]

While diastereomers have different physical properties (and are separable on achiral C18 columns), the ent-Avibactam enantiomer has identical physical properties to the API in an achiral environment. Separation requires a chiral stationary phase (CSP) capable of "chiral recognition."

Visualization: Analytical Logic Flow

The following diagram illustrates the decision matrix for selecting the appropriate reference standard based on the analytical goal.



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Caption: Decision matrix demonstrating why isolated ent-Avibactam standards are required for high-sensitivity validation.

Comparative Performance Analysis

The following data synthesizes experimental outcomes when quantifying 0.1% ent-Avibactam in a bulk Avibactam Sodium sample.

Table 1: Performance Matrix of Analytical Approaches

Feature	Method A: Isolated ent-Avibactam Standard	Method B: Racemic Mixture Spiking	Method C: Polarimetry (Specific Rotation)
Principle	Direct external standard calibration using pure (2R, 5S). [1]	Spiking API with racemate (50:50) to identify retention time. [1]	Measurement of rotation angle of plane-polarized light. [1]
Specificity	High. Unambiguously identifies the enantiomer peak.[1]	Medium. Risks confusion with diastereomers if resolution is poor.[1]	None. Cannot distinguish enantiomeric excess from other chiral impurities.
Limit of Quantitation (LOQ)	0.03% - 0.05% (HPLC-UV)	~0.1% (Dependent on API tailing)	> 1.0% (Insufficient for trace analysis)
Linearity (R ²)	> 0.999 (0.05% to 1.0% range)	Variable (Matrix effects from high API load)	N/A
Regulatory Risk	Low. Meets ICH Q3A/Q3B requirements.[1]	Medium. Hard to prove "absence" of interference.[1]	High. Not accepted for trace impurity release testing.[1]
Cost	High (Requires custom synthesis/purification). [1]	Low.	Low.

Expert Insight: The Causality of Failure in Alternatives

- Why Polarimetry Fails: Avibactam Sodium has a specific rotation.[1] However, at 0.1% impurity levels, the change in rotation is within the noise of the instrument. It is a bulk

property measurement, not an impurity measurement.

- Why Racemic Spiking is Risky: While a racemate helps locate the peak, it does not allow for accurate response factor determination. If the enantiomer has a slightly different extinction coefficient in the chiral environment (rare but possible due to supramolecular interactions) or if the resolution is compromised by the massive API tail, you cannot accurately quantify the impurity without a pure standard curve.

Experimental Protocol: Self-Validating Chiral HPLC

This protocol utilizes the ent-Avibactam reference standard to establish a validated system suitability test.[1]

Objective: Separate (2S, 5R)-Avibactam (API) from (2R, 5S)-Avibactam (Impurity) with Resolution (

) > 1.5.

Materials[1][3][4][6][7][8]

- Analyte: Avibactam Sodium API.[1][3]
- Reference Standard: ent-Avibactam Sodium (>98% purity, chiral purity >99% ee).[1]
- Column: Immobilized Polysaccharide Phase (e.g., Chiralpak IC or EnantioPak). Note: Immobilized phases are preferred over coated phases for stability with polar mobile phases. [1]

Mobile Phase Strategy (Polar Ionic Mode)

Avibactam is a salt.[1] Normal phase (Heptane/EtOH) is unsuitable due to solubility issues.[1]

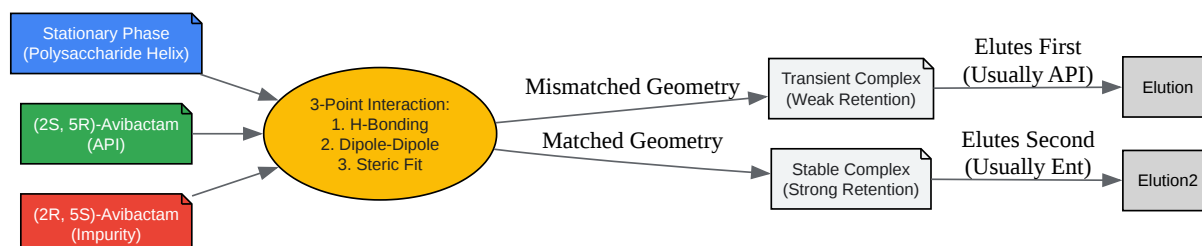
- Solvent A: Acetonitrile (ACN)[6]
- Solvent B: 0.1% Formic Acid + 0.1% Diethylamine in Methanol (or 20mM Ammonium Acetate in Methanol).[1]
- Ratio: Isocratic 60:40 (A:B).[1] Adjust based on column retention.

Step-by-Step Workflow

- Standard Preparation (System Suitability Solution):
 - Dissolve Avibactam Sodium API to 1.0 mg/mL in Mobile Phase.[1]
 - Spike with ent-Avibactam Reference Standard to a concentration of 5.0 µg/mL (0.5% level).
 - Why? This mimics the acceptance criteria limit. If you can't see the peak here, the method fails.
- Sensitivity Solution (LOQ Check):
 - Dilute ent-Avibactam standard to 0.5 µg/mL (0.05%).
 - Requirement: Signal-to-Noise (S/N) ratio > 10.[1]
- Chromatographic Run:
 - Flow Rate: 1.0 mL/min.[1][7]
 - Temperature: 25°C (Lower temperature often improves chiral resolution).[1]
 - Detection: UV @ 210-220 nm (Amide absorption).[1]
- Data Analysis:
 - Calculate Resolution () between the main peak (API) and the minor peak (ent).
 - Pass Criteria:
 , Tailing Factor < 1.5.

Visualization: Chiral Separation Mechanism

The following diagram details how the "Selector" (Column) distinguishes the "Selectand" (Isomers).



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Caption: The "Three-Point Interaction" model explaining why the enantiomer separates on the chiral column.

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- Method Development and Validation of Ceftazidime and Avibactam by RP-HPLC.

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